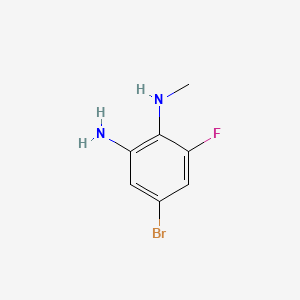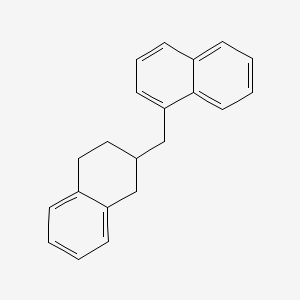
1',2',3',4'-Tetrahydro-1,2-dinaphthylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of two naphthalene rings that are partially hydrogenated
准备方法
The synthesis of 1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2-dinaphthylmethane using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.
Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
化学反应分析
1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the naphthalene rings using reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthalenes.
科学研究应用
1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable in materials science for developing new materials with specific properties.
作用机制
The mechanism of action of 1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) that can affect cellular functions. Additionally, its derivatives may inhibit specific enzymes, contributing to their biological activities.
相似化合物的比较
1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A simpler hydrogenated naphthalene derivative with fewer hydrogenated rings.
1,2-Dinaphthylmethane: The non-hydrogenated parent compound, which lacks the additional hydrogen atoms.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Another partially hydrogenated naphthalene derivative with similar properties but different applications.
The uniqueness of 1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane lies in its specific hydrogenation pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
属性
CAS 编号 |
56818-06-5 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)naphthalene |
InChI |
InChI=1S/C21H20/c1-2-8-19-14-16(12-13-17(19)6-1)15-20-10-5-9-18-7-3-4-11-21(18)20/h1-11,16H,12-15H2 |
InChI 键 |
PXYDLIUAIBQLBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2CC1CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


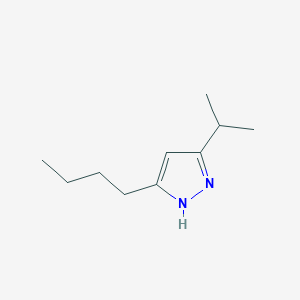
![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)

![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
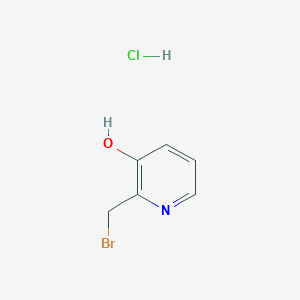


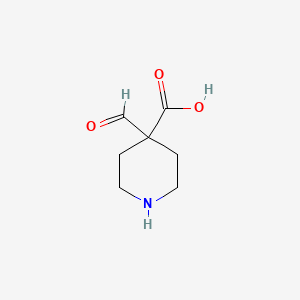
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
